Hemistepsin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aS,5aR,7S,8aR,9R,9aR)-7-hydroxy-1,5,8-trimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-9-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H22O6/c1-8-5-14-16(11(4)19(23)24-14)17(25-18(22)9(2)7-20)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 |
InChI Key |
IPZJSGMDGJTDNK-NQLMQOPMSA-N |
Isomeric SMILES |
C=C1C[C@H]2[C@H]([C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C(=C)CO)C(=C)C(=O)O2 |
Canonical SMILES |
C=C1CC2C(C(C3C1CC(C3=C)O)OC(=O)C(=C)CO)C(=C)C(=O)O2 |
Synonyms |
((3aS,5aR,7S,8aR,9R,9aR)-7-hydroxy-1,5,8-trimethylidene-2-oxo-3a,4,5a,6,7,8a,9,9a-octahydroazuleno(6,5-b)furan-9-yl) 2-(hydroxymethyl)prop-2-enoate hemistepsin hemistepsin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hemistepsin
Hemistepsin is a naturally occurring sesquiterpene lactone belonging to the guaianolide subtype. researchgate.net It is primarily isolated from the plant Hemistepta lyrata (Bunge) Bunge, a biennial herb belonging to the Compositae (Asteraceae) family. mdpi.comnih.govdovepress.com The compound is found within the aerial parts and flowers of this plant. researchgate.net Specifically, the variant this compound A (HsA) has been identified as a significant bioactive constituent of the plant. savemyexams.com
The isolation of this compound from its natural source is a multi-step process that relies on standard phytochemical extraction and purification techniques. The general methodology involves:
Extraction : The dried and powdered plant material (e.g., flowers or aerial parts) is subjected to solvent extraction. A common approach involves using a chloroform (B151607) extract. mdpi.com For instance, research has documented the isolation of 1.31 grams of pure this compound A from a 150-gram chloroform extract of H. lyrata. mdpi.com Other solvents, such as ethyl acetate, are also used for extracting sesquiterpene lactones from plant matter. researchgate.net
Purification : Following extraction, the crude extract undergoes purification, which is typically achieved through various chromatographic methods. researchgate.net Techniques such as column chromatography are employed to separate the complex mixture of phytochemicals. The fractions are monitored, often guided by bioassays (cell viability-guided isolation) or analytical techniques, to isolate the pure compound. researchgate.net The identity and purity of the isolated this compound are then confirmed by spectroscopic analysis. researchgate.net
Structural Elucidation of Hemistepsin
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular framework.
¹H-NMR (Proton NMR) : This technique identifies the number and types of hydrogen atoms in the molecule, providing information about their chemical environment and proximity to one another through coupling constants (J-values).
¹³C-NMR (Carbon NMR) : This experiment reveals the number and types of carbon atoms, distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Table 1: Representative ¹³C-NMR Data for a Guaianolide Core (Data is illustrative of the class of compounds)
| Carbon Position | Chemical Shift (δ) ppm | Carbon Type |
|---|---|---|
| C-1 | ~50-55 | CH |
| C-2 | ~25-35 | CH₂ |
| C-3 | ~30-40 | CH₂ |
| C-4 | ~140-150 | C |
| C-5 | ~45-55 | CH |
| C-6 | ~75-85 | CH-O |
| C-7 | ~50-60 | CH |
| C-8 | ~70-80 | CH-O |
| C-9 | ~40-50 | CH₂ |
| C-10 | ~145-155 | C |
| C-11 | ~135-145 | C |
| C-12 | ~168-172 | C=O (Lactone) |
| C-13 | ~120-125 | CH₂ |
| C-14 | ~15-25 | CH₃ |
| C-15 | ~110-115 | CH₂ |
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain further structural insights from its fragmentation patterns. savemyexams.comwikipedia.org High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov
The chemical structure of this compound A is C₁₅H₁₈O₅. mdpi.com The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure. libretexts.org Upon ionization, the molecular ion can break apart in predictable ways, with these fragments being detected by the spectrometer. msu.edu For a sesquiterpene lactone like this compound, characteristic fragments may arise from the loss of small, stable neutral molecules.
Table 2: Molecular Formula and Mass Spectrometry Data for this compound A
| Parameter | Data | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₅ | Determined by HRMS and NMR data. |
| Molecular Weight | 278.29 g/mol | Calculated from the molecular formula. |
| Molecular Ion Peak (M⁺) | m/z 278 | Corresponds to the mass of the intact molecule. savemyexams.com |
| Common Neutral Losses | H₂O (18 Da), CO (28 Da) | Fragmentation can involve the loss of a water molecule from hydroxyl groups or a carbonyl group from the lactone ring. libretexts.org |
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique has been successfully applied to establish the structures and relative configurations of other new guaianolide compounds isolated from Hemistepta lyrata. researchgate.net
The method requires growing a suitable single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields a detailed three-dimensional map of electron density within the crystal, from which the precise position of every atom in the molecule can be determined. This provides unambiguous proof of the molecular connectivity, bond lengths, bond angles, and, crucially for a chiral molecule like this compound, the absolute configuration of all its stereogenic centers.
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. chiralabsxl.com It measures the difference in absorption between left- and right-handed circularly polarized light by a molecule. nih.gov This differential absorption, known as the Cotton effect, provides information about the molecule's three-dimensional structure.
For complex natural products such as sesquiterpene lactones, experimental CD spectra are often compared with theoretical spectra generated through quantum mechanical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT). researchgate.netcolab.ws By matching the experimental spectrum to the calculated spectrum of a specific stereoisomer, the absolute configuration of the natural product can be confidently assigned. This method is complementary to X-ray crystallography and is particularly valuable when suitable crystals cannot be grown. The use of CD spectroscopy has been reported for determining the absolute configuration of other sesquiterpenoids isolated from Hemistepta lyrata. researchgate.net
Table of Compounds
Biosynthesis and Metabolic Pathways of Hemistepsin
Proposed Biosynthetic Precursors and Intermediates (e.g., Mevalonate (B85504) Pathway, MEP Pathway)
The fundamental building blocks for all terpenoids, including Hemistepsin, are the five-carbon (C5) isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). genome.jpkegg.jptandfonline.com In higher plants, two distinct and spatially separated pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP), or non-mevalonate, pathway. tandfonline.comtandfonline.com
The MVA pathway is active in the plant cell cytosol and begins with the condensation of three molecules of acetyl-CoA. tandfonline.comscielo.br This pathway is traditionally associated with the production of precursors for sesquiterpenes (C15) and triterpenes (C30). genome.jpkegg.jpscielo.br In contrast, the MEP pathway operates in the plastids, using pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. tandfonline.commdpi.com It typically supplies the precursors for the synthesis of hemiterpenes (C5), monoterpenes (C10), and diterpenes (C20). genome.jpkegg.jppnas.org
While the pathways are distinct, evidence of metabolic cross-talk exists, where IPP can be transported from the plastids to the cytosol, allowing the MEP pathway to contribute to cytosolic sesquiterpene synthesis. pnas.orgacs.org
Once synthesized, one molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion by the enzyme farnesyl diphosphate synthase (FPPS) to yield the C15 intermediate, farnesyl diphosphate (FPP). genome.jpkegg.jptandfonline.com FPP is the universal and direct precursor for the biosynthesis of the vast family of sesquiterpenoids, including this compound. mdpi.comwikipedia.orgnisr.or.jp
Enzymatic Transformations and Key Enzyme Identification in this compound Biosynthesis
The conversion of the linear precursor FPP into the complex, cyclic structure of this compound is orchestrated by a cascade of specialized enzymes. While the precise enzymatic sequence for this compound has not been fully elucidated, a proposed pathway can be constructed based on extensive research into the biosynthesis of other guaianolide sesquiterpene lactones. mdpi.comwikipedia.orgnisr.or.jp
The first committed step in the pathway is the cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS), or terpene cyclases. mdpi.com For many guaianolides, this reaction is initiated by a germacrene A synthase (GAS), which transforms FPP into the bicyclic intermediate, (+)-germacrene A. mdpi.com
Following the formation of the initial carbocyclic skeleton, the molecule undergoes a series of post-cyclization modifications, primarily extensive oxidations. These reactions are predominantly catalyzed by cytochrome P450-dependent monooxygenases (CYP450s), which are responsible for introducing hydroxyl groups at specific and stereo-controlled positions on the germacrene backbone. nisr.or.jp Subsequent cyclization events then form the characteristic 5,7,5-fused ring system of the guaianolide core.
The formation of the γ-lactone ring, a defining feature of this compound, requires further oxidation. The hydroxylated intermediates are acted upon by a series of dehydrogenases, such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which convert a specific methyl group into a carboxylic acid. nisr.or.jp The lactone ring is then typically formed through an intramolecular esterification (lactonization), a step that may occur spontaneously or be enzyme-catalyzed, closing the five-membered lactone ring fused to the cycloheptane (B1346806) core. nisr.or.jp
Genetic Basis and Regulation of Biosynthetic Gene Clusters
In many fungi, bacteria, and plants, the genes encoding the enzymatic machinery for a specific secondary metabolite pathway are often found physically clustered together on a chromosome. nih.govnih.gov This genomic arrangement is known as a biosynthetic gene cluster (BGC). nih.gov The co-localization of these genes allows for their coordinated regulation and transcription, ensuring the efficient production of the final compound.
A specific BGC for this compound has not yet been reported in the scientific literature. However, based on the predicted enzymatic pathway and knowledge from other sesquiterpenoid BGCs, a putative this compound gene cluster can be hypothesized. Such a cluster would be expected to contain the core structural genes required for its assembly.
The regulation of these BGCs is complex and typically involves pathway-specific transcription factors. These regulatory proteins can bind to promoter regions of the biosynthetic genes to activate or repress their expression in response to various internal (developmental) or external (environmental stress) stimuli. nih.gov These transcription factors may be located within the BGC itself or elsewhere in the genome. nih.gov Identifying these regulators is key to understanding how and why a plant like Hemisteptia lyrata produces this compound.
Compound Names Mentioned in this Article
Chemical Synthesis and Structural Modification of Hemistepsin
Total Synthesis Approaches and Methodological Advancements
While Hemistepsin is readily isolated from natural sources such as Hemistepta lyrata, the development of a total synthesis is crucial for ensuring a sustainable supply for research and for creating structural analogs not accessible from the natural product. As of current literature, a completed total synthesis of this compound has not been extensively detailed, so the following sections outline plausible and strategic approaches based on established principles in natural product synthesis.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For a molecule with the complexity of this compound, which features a dense array of stereocenters and a characteristic lactone ring fused to a seven-membered carbocycle, several strategic disconnections can be proposed.
A plausible retrosynthetic strategy for this compound would likely prioritize the following key transformations:
Lactone Ring Formation: A late-stage lactonization of a corresponding hydroxy-carboxylic acid precursor is a common and effective strategy. This simplifies the target to a more stable intermediate.
Guaianolide Core Construction: The central 5-7 fused ring system is the primary challenge. A key disconnection could be across the seven-membered ring, potentially via a ring-closing metathesis (RCM) or an intramolecular alkylation reaction. Another powerful approach would be to disconnect a bond at the fusion of the two rings, setting up a cycloaddition or a tandem cyclization reaction to form the bicyclic core.
Stereocenter Control: The multiple stereocenters would need to be set using stereoselective reactions. Disconnections should lead to acyclic or simpler cyclic precursors where stereochemistry can be introduced predictably, for instance, through substrate-controlled or catalyst-controlled reactions.
This leads to a retrosynthetic tree where this compound is broken down into progressively simpler precursors, guiding the design of the forward synthetic route.
The construction of this compound would rely on the synthesis of several key intermediates and the application of modern stereoselective reactions. youtube.comnih.gov Based on the retrosynthetic analysis, a key intermediate would be a functionalized hydroazulene skeleton.
The synthesis of such an intermediate would involve a sequence of stereoselective reactions, including:
Asymmetric Aldol (B89426) or Michael Reactions: To set the initial stereocenters in an acyclic precursor. Boron-mediated aldol reactions, for example, are well-known for providing high levels of diastereoselectivity. youtube.com
Diels-Alder Cycloaddition: A powerful reaction for forming six-membered rings with excellent control over stereochemistry, which could be a precursor to the seven-membered ring through ring expansion.
Ring-Closing Metathesis (RCM): To form the seven-membered carbocycle from a diene precursor, a strategy widely used in the synthesis of medium-sized rings.
Substrate-Controlled Reductions and Epoxidations: To install the hydroxyl groups with the correct stereochemistry, directed by existing functional groups on the intermediate.
The sequence would be meticulously planned to ensure that each new stereocenter is formed with a predictable outcome relative to the existing ones.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov While not yet reported specifically for this compound, MCRs could be strategically employed in a hypothetical total synthesis.
Key Synthetic Intermediates and Stereoselective Reaction Sequences
Semi-Synthesis Strategies from Structurally Related Natural Precursors
Semi-synthesis offers a practical alternative to total synthesis, leveraging the existing chemical architecture of abundant, structurally related natural products. For this compound, a potential precursor could be a more common guaianolide isolated from other plants of the Asteraceae family. This strategy involves chemically modifying the precursor through a series of reactions to convert it into the desired target molecule.
Potential transformations in a semi-synthetic route to this compound could include:
Oxidation or Reduction: To adjust the oxidation state at various positions on the carbon skeleton.
Epimerization: To invert the stereochemistry at a specific center to match that of this compound.
Functional Group Interconversion: For example, converting a ketone to a hydroxyl group or introducing the exocyclic methylene (B1212753) group.
This approach can be significantly more efficient than a total synthesis, provided a suitable and abundant starting material can be identified.
Derivatization and Analog Generation Strategies
Structural modification of the this compound scaffold is a key strategy for developing new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. frontiersin.org These modifications typically target the reactive functional groups on the molecule, such as the hydroxyl groups and the α,β-unsaturated lactone, which is a known Michael acceptor.
The hydroxyl groups of this compound are prime targets for derivatization to produce ester and ether analogs. nih.govresearchgate.net Such modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.
Ester Derivatives: These are typically synthesized by reacting the hydroxyl groups of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640) under appropriate conditions. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties. researchgate.net
Ether Derivatives: Ethers can be prepared through reactions such as the Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. Alternatively, acid-catalyzed reactions with alcohols can also yield ethers. researchgate.net
Studies have reported the isolation and cytotoxic evaluation of various this compound derivatives, indicating that modifications at different positions can modulate biological activity. researchgate.netresearchgate.net For example, two derivatives were tested for their in vitro cytotoxic activity against several human cancer cell lines and showed significant effects. researchgate.net
Below are interactive tables summarizing the general reactions for creating these derivatives and listing compounds mentioned in the article.
Table 1: General Reactions for Ester and Ether Synthesis
| Derivative Type | Reactants | General Reaction |
|---|---|---|
| Ester | This compound (R-OH) + Acid Chloride (R'-COCl) | R-OH + R'-COCl → R-O-C(=O)R' + HCl |
| Ester | This compound (R-OH) + Carboxylic Acid (R'-COOH) | R-OH + R'-COOH --(DCC/DMAP)--> R-O-C(=O)R' |
| Ether | This compound (R-OH) + Alkyl Halide (R'-X) | R-OH + NaH → R-O⁻Na⁺ --(R'-X)--> R-O-R' |
Stereochemical Modifications and Epimerization Studies
The stereochemistry of a molecule is crucial as it dictates its three-dimensional arrangement and, consequently, its biological activity. In molecules with multiple chiral centers, like the sesquiterpene lactone this compound, the spatial orientation of each substituent is critical. Epimerization, the alteration of the configuration at a single stereogenic center, can significantly impact a molecule's conformation and its interaction with biological targets. mdpi.com
While specific studies detailing the targeted stereochemical modification of this compound through synthetic routes are not extensively documented in the reviewed literature, the principles of epimerization are well-established and relevant. Epimerization can occur spontaneously but is often catalyzed, for instance, by enzymes or through chemical processes during synthesis. mdpi.com The mechanism frequently involves the formation of an intermediate, such as an enolate or an oxazolone (B7731731) in peptide synthesis, which allows for a change in stereochemistry. mdpi.comnih.gov For a compound like this compound A, which possesses several stereocenters and functional groups like ketones and esters, the potential for epimerization exists, particularly at carbons alpha to a carbonyl group under basic or acidic conditions.
The isolation of various natural derivatives and stereoisomers of sesquiterpene lactones from sources like Hemisteptia lyrata and Centaurea highlights nature's ability to produce stereochemical diversity. researchgate.netresearchgate.net For instance, researchers have isolated new guaianolides from Hemisteptia lyrata that are derivatives of this compound, differing in their substitution and potentially their stereochemistry, which were confirmed using spectral data and X-ray diffraction analysis. researchgate.net Such studies underscore the importance of precise stereochemical assignment, which is often a challenging task requiring extensive spectroscopic analysis. researchgate.net
Synthesis of Bioisosteres and Conformationally Restricted Analogs
The synthesis of bioisosteres and conformationally restricted analogs is a key strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. domainex.co.uk Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This approach is used to improve potency, selectivity, or metabolic stability. domainex.co.ukhyphadiscovery.com Conformationally restricted analogs are designed to lock the molecule into a specific three-dimensional shape, which can lead to increased affinity for a biological target by reducing the entropic penalty of binding. nih.gov
While the synthesis of bioisosteres and conformationally restricted analogs of this compound is not specifically detailed in the available research, the principles can be applied to its structure. For many sesquiterpene lactones, the α-methylene-γ-lactone moiety is a key pharmacophore, crucial for their biological activity. oaes.cc Synthetic efforts could focus on creating bioisosteric replacements for this group to modulate reactivity and improve stability. researchgate.net
Research on other complex molecules provides a template for how such modifications could be approached. For example, in the development of hemiasterlin (B1673049) analogs, the indole (B1671886) moiety was replaced by bioisosteric groups such as benzofuran (B130515) and naphthalene (B1677914), resulting in compounds with potent cytotoxic activity. nih.gov Similarly, conformationally restricted analogs of angiotensinogen (B3276523) were synthesized to stabilize a specific peptide turn, which proved important for enzyme interaction. nih.gov For this compound, restricting the conformational flexibility of its guaianolide skeleton or its side chains could provide valuable insights into its structure-activity relationship (SAR).
Challenges in Chemical Synthesis and Stereochemical Control
The chemical synthesis of complex natural products like this compound, a sesquiterpene lactone, presents significant challenges, particularly in achieving precise stereochemical control. Sesquiterpene lactones are characterized by intricate, fused ring systems and a high density of stereogenic centers. researchgate.netresearchgate.net
The total synthesis of a molecule like this compound A would require a multi-step process with several key hurdles:
Construction of the Core Skeleton: The assembly of the fused guaianolide ring system, characteristic of some this compound derivatives, is a primary challenge. researchgate.net This requires sophisticated strategies to form the requisite carbon-carbon bonds with the correct relative stereochemistry.
Stereochemical Control: this compound A has multiple stereocenters. tpcn.pronih.gov Establishing the correct absolute and relative stereochemistry at each of these centers is a formidable task. Synthetic routes must employ stereoselective reactions to avoid the formation of complex mixtures of diastereomers, which are often difficult to separate. mdpi.com The stereochemical outcome of synthetic transformations can be highly sensitive to reaction conditions.
Introduction of Functional Groups: The installation of sensitive functional groups, such as the exocyclic methylene groups and the α-methylene-γ-lactone ring, often requires mild and highly specific reagents. oaes.cc These moieties are crucial for biological activity but can be prone to undesired side reactions under harsh synthetic conditions.
The complexity of these structures necessitates the use of advanced analytical techniques, including extensive NMR spectroscopy and single-crystal X-ray diffraction, to unambiguously confirm the structure and stereochemistry of synthetic intermediates and the final product. researchgate.netresearchgate.net The challenges in synthesis and stereocontrol for related pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors have also been noted, highlighting the general difficulty in creating complex, biologically active small molecules. acs.org
Interactive Table of Research Findings
| Section | Key Finding | Relevant Compounds | Citation |
| 4.3.2. Stereochemical Modifications and Epimerization Studies | Epimerization is a chemical conversion that can alter the conformation and bioactivity of a molecule by changing the configuration at a single stereocenter. | Doxorubicin, Epirubicin | mdpi.com |
| 4.3.2. Stereochemical Modifications and Epimerization Studies | The mechanism of epimerization in vivo can involve oxidation to a carbonyl intermediate followed by stereoselective reduction. | E2011, ER-20593 | nih.gov |
| 4.3.3. Synthesis of Bioisosteres and Conformationally Restricted Analogs | Bioisosteric replacement of the indole moiety in hemiasterlin with groups like benzofuran and naphthalene yielded analogues with high cytotoxicity. | Hemiasterlin analogues | nih.gov |
| 4.3.3. Synthesis of Bioisosteres and Conformationally Restricted Analogs | Conformationally restricted analogues of angiotensinogen, designed to stabilize a β-turn, showed that the proposed conformation is important for enzyme interaction. | [Cys(5),Cys(10)]Angiotensinogen-(5-14)-peptide analogues | nih.gov |
| 4.4. Challenges in Chemical Synthesis and Stereochemical Control | The synthesis of complex sesquiterpene lactones from Hemisteptia lyrata requires careful structural elucidation using spectral data and X-Ray diffraction. | Isoamberboin, 11,13-dihydro-deacylcynaropicrin | researchgate.net |
| 4.4. Challenges in Chemical Synthesis and Stereochemical Control | The α-methylene-γ-lactone structure is considered crucial for the anticancer mechanism of sesquiterpene lactones like micheliolide. | Micheliolide, Parthenolide | oaes.cc |
Biological Activities and Mechanistic Studies of Hemistepsin Excluding Human Clinical Trial Data
Cellular and Molecular Mechanisms of Action
Hemistepsin (HsA) exerts its biological effects by engaging with specific cellular components, altering enzyme functions, and modulating critical intracellular signaling pathways that govern cell proliferation, survival, and death. mdpi.commdpi.com Its potent anti-cancer properties are attributed to its ability to induce cell cycle arrest, apoptosis (programmed cell death), and cellular senescence. nih.gov The compound's mechanisms involve direct protein binding, inhibition of key metabolic enzymes, and the regulation of signaling cascades crucial for cancer cell viability, such as the AMPK, p53/p21, and STAT3 pathways. mdpi.comnih.govmdpi.com
Studies have identified direct molecular targets of this compound A, providing insight into its specific mechanisms of action. Computational simulations and biochemical assays have demonstrated that HsA directly binds to the lipoamide-binding site of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1). researchgate.netnih.gov This interaction is significant as it physically obstructs the association between PDK1 and the E2 subunit of the Pyruvate Dehydrogenase (PDH) complex, a crucial step in the enzyme's regulatory function. researchgate.netnih.gov
Table 1: Documented Molecular Interactions of this compound A
| Protein Target | Nature of Interaction | Observed Effect | Studied Cell Line(s) | Source |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Direct binding to the lipoamide-binding site | Inhibits the interaction between PDK1 and the PDH-E2 subunit | Colorectal cancer cells | researchgate.netnih.gov |
| Liver X Receptor α (LXRα) | Inhibition of T0901317-induced expression | Decreased LXRα mRNA levels and LXRE reporter activity | HepG2, Huh7 | bmbreports.org |
| Signal Transducer and Activator of Transcription 3 (STAT3) | Inhibition of phosphorylation at Tyrosine 705 | Prevents STAT3 dimerization and nuclear translocation | Huh7, HepG2 | mdpi.comnih.gov |
A primary mechanism of this compound A's anti-cancer activity is its role as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). researchgate.netnih.gov PDK1 is an enzyme that plays a critical role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) complex. researchgate.netwikipedia.org This inactivation shunts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a phenomenon known as aerobic glycolysis or the Warburg effect, which is a hallmark of many cancer cells. researchgate.netnih.gov
By inhibiting PDK1, HsA prevents the phosphorylation of the PDH complex, leading to its sustained activation. researchgate.netnih.gov This has several metabolic consequences within cancer cells. The increased PDH activity leads to a decrease in lactate production and a corresponding increase in oxygen consumption, indicating a metabolic shift from glycolysis back to mitochondrial oxidative phosphorylation. researchgate.netnih.gov This metabolic reprogramming also results in increased levels of mitochondrial reactive oxygen species (ROS) and subsequent mitochondrial damage, which can trigger apoptosis. researchgate.netnih.gov
Table 2: Effects of this compound A on PDK1 Activity and Cellular Metabolism in Colorectal Cancer Cells
| Parameter | Effect of this compound A Treatment | Underlying Mechanism | Source |
|---|---|---|---|
| PDK1 Activity | Inhibited | Direct binding of HsA to PDK1 | researchgate.netnih.gov |
| PDH Complex | Activated | Reduced phosphorylation by PDK1 | researchgate.net |
| Lactate Production | Decreased | Increased conversion of pyruvate to acetyl-CoA | researchgate.netnih.gov |
| Oxygen Consumption | Increased | Shift towards mitochondrial oxidative phosphorylation | researchgate.netnih.gov |
| Mitochondrial ROS | Increased | Consequence of restored mitochondrial respiration | researchgate.netnih.gov |
This compound A orchestrates its anti-tumor effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov Research has consistently shown that HsA's ability to halt cell proliferation and induce cell death is linked to its influence on major regulatory networks. nih.govmdpi.com The most prominently studied of these are the AMP-activated protein kinase (AMPK) pathway, the p53/p21 tumor suppressor axis, and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. mdpi.comnih.govnih.gov
This compound A is a potent activator of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govnih.gov In various cancer cell models, including hepatocellular carcinoma and prostate cancer, treatment with HsA leads to a significant increase in the phosphorylation of AMPK and its downstream substrate, acetyl-CoA carboxylase (ACC). mdpi.comnih.govnih.gov This activation is a key event in HsA-induced cytotoxicity. nih.gov
In hepatocellular carcinoma cells, AMPK activation by HsA is directly linked to the induction of G0/G1 phase cell cycle arrest and apoptosis. nih.gov Studies using an AMPK inhibitor, Compound C, demonstrated that blocking AMPK activity could attenuate the effects of HsA, confirming the pathway's critical role. nih.govnih.gov Furthermore, the activation of AMPK by HsA has been associated with an increase in cellular reactive oxygen species (ROS), suggesting a link between metabolic stress and the initiation of autophagic and apoptotic processes. mdpi.comnih.gov
Table 3: Impact of this compound A on the AMPK Signaling Pathway
| Protein | Effect of HsA | Cell Line | Downstream Consequence | Source |
|---|---|---|---|---|
| AMPK (p-AMPK) | Increased phosphorylation | Huh7, PC-3 | Activation of the AMPK pathway | nih.govnih.gov |
| ACC (p-ACC) | Increased phosphorylation | PC-3 | Inhibition of fatty acid synthesis | mdpi.comnih.gov |
| LKB1 (p-LKB1) | Increased phosphorylation | PC-3 | Upstream activation of AMPK | nih.gov |
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, form a critical axis for controlling cell cycle progression and apoptosis. This compound A has been shown to modulate this pathway to exert its anti-proliferative effects. nih.govfrontiersin.org In human hepatocellular carcinoma (Huh7) cells, treatment with HsA resulted in the upregulation of both p53 and p21 protein levels. nih.gov
The activation of this axis is a key contributor to the G0/G1 phase cell cycle arrest observed in HsA-treated cells. nih.gov The increased expression of p21 inhibits the activity of cyclin D/CDK6 complexes, which are necessary for cells to progress from the G1 to the S phase of the cell cycle. nih.gov Furthermore, the upregulation of p53 by HsA is linked to the induction of mitochondrial-related apoptosis and cellular senescence. nih.govresearchgate.net The activation of the p53/p21 axis appears to be at least partially dependent on the upstream activation of AMPK, as studies have shown that AMPK can phosphorylate and activate p53. nih.govfrontiersin.org
Table 4: Regulation of the p53/p21 Axis by this compound A in Huh7 Cells
| Protein | Effect of HsA Treatment | Cellular Outcome | Source |
|---|---|---|---|
| p53 | Upregulated | Induction of apoptosis and senescence | nih.gov |
| p21 | Upregulated | G0/G1 cell cycle arrest | nih.gov |
| Cyclin D | Reduced expression | G0/G1 cell cycle arrest | nih.gov |
| CDK6 | Reduced expression | G0/G1 cell cycle arrest | nih.gov |
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting cell survival and proliferation. This compound A has been identified as an effective inhibitor of the STAT3 signaling pathway. mdpi.commdpi.comnih.gov The primary mechanism of inhibition is not a reduction in the total amount of STAT3 protein, but rather the prevention of its activation. mdpi.com
Specifically, HsA treatment leads to the dephosphorylation of STAT3 at a critical tyrosine residue, Y705. mdpi.comnih.govresearchgate.net This phosphorylation event is essential for STAT3 to form dimers, translocate to the nucleus, and activate the transcription of its target genes. mdpi.com By preventing this, HsA effectively shuts down the pathway. This leads to the decreased expression of downstream STAT3 targets, such as the anti-apoptotic protein Mcl-1. mdpi.com The crucial role of this mechanism was highlighted in studies where cells engineered to express a constitutively active form of STAT3 were resistant to the cytotoxic effects of HsA. nih.govresearchgate.net
Table 5: Effects of this compound A on the STAT3 Signaling Pathway in HCC Cells
| Target | Effect of HsA Treatment | Mechanism | Source |
|---|---|---|---|
| STAT3 (p-STAT3 Y705) | Decreased phosphorylation | Inhibition of STAT3 activation | mdpi.comnih.gov |
| Total STAT3 | No change | Acts on phosphorylation, not expression | mdpi.com |
| Mcl-1 (STAT3 target gene) | Decreased protein and mRNA levels | Downregulation of STAT3 transcriptional activity | mdpi.com |
Effects on Intracellular Signaling Pathways
NF-κB Pathway Inhibition
This compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. researchgate.net In activated hepatic stellate cells (HSCs), this compound reduces the phosphorylation of IκB kinase (IKKβ) and subsequently suppresses the transactivation of NF-κB. researchgate.net This inhibition of the NF-κB pathway is crucial for the pro-apoptotic effects of this compound in these cells. researchgate.net Studies in macrophages have also demonstrated that this compound can ameliorate acute inflammation by inhibiting NF-κB activation. cdnsciencepub.com This is achieved, in part, by preventing the degradation of IκBα, the inhibitor of NF-κB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. mdpi.com The suppression of the NF-κB signaling cascade by this compound highlights its potential as an anti-inflammatory and pro-apoptotic agent. researchgate.netcdnsciencepub.commdpi.com
PI3K/Akt/mTOR Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. This compound has been found to modulate this pathway in various cancer cell models. In human prostate cancer cells, this compound's activity is linked to the PI3K/Akt/mTOR signaling pathway. nih.govmdpi.com Specifically, this compound has been shown to decrease the phosphorylation of Akt and its downstream signaling molecules in activated hepatic stellate cells, and this inhibition is essential for its apoptosis-inducing effects. researchgate.net Furthermore, in hepatocellular carcinoma (HCC) cells, the cytotoxic effects of this compound are associated with the activation of the AMPK/mTOR axis. mdpi.com The compound increases the phosphorylation of AMP-activated protein kinase (AMPK), which can, in turn, suppress mTOR activity. mdpi.com This modulation of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative and pro-apoptotic activities of this compound. researchgate.netnih.govmdpi.commdpi.com
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation
This compound has a significant impact on the generation of reactive oxygen species (ROS) and the modulation of oxidative stress within cells. In hepatocellular carcinoma (HCC) cells, this compound induces apoptosis by provoking oxidative stress. mdpi.comnih.gov This is characterized by a decrease in the ratio of reduced glutathione (B108866) to oxidized glutathione and an accumulation of ROS and glutathione-protein adducts. mdpi.comnih.gov Similarly, in colorectal cancer cells, this compound promotes a mitochondrial ROS-dependent apoptotic pathway. nih.govresearchgate.net The compound's inhibition of pyruvate dehydrogenase kinase 1 (PDK1) leads to increased mitochondrial ROS levels and subsequent apoptosis. nih.govresearchgate.net In prostate cancer cells, this compound-induced apoptosis and autophagy are also linked to the production of ROS. nih.govresearchgate.netnih.govresearchgate.net The generation of ROS appears to be a key mechanism through which this compound exerts its cytotoxic effects in various cancer cell lines. nih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Gene Expression Modulation (Transcriptomics) and Proteomic Profiling of Targets
While specific transcriptomic and proteomic studies on this compound are not extensively detailed in the provided results, the existing research indicates significant modulation of gene and protein expression. In hepatocellular carcinoma (HCC) cells, this compound treatment leads to the upregulation of p53, p21, cleaved caspase-3, and cleaved PARP, while reducing the expression of cyclin D, CDK6, and Bcl-2. mdpi.comnih.gov It also alters the expression of apoptosis-related proteins in activated hepatic stellate cells. researchgate.net Furthermore, this compound has been shown to inhibit the mRNA expression of LXRα in HepG2 and Huh7 cells. bmbreports.org In the context of inflammation, it suppresses the expression of pro-inflammatory genes by inhibiting the NF-κB pathway. researchgate.netcdnsciencepub.com These findings, although not from comprehensive transcriptomic or proteomic screens, demonstrate that this compound significantly alters gene and protein expression profiles related to cell cycle, apoptosis, and inflammation.
In Vitro Pharmacological Investigations in Cell Models
In vitro studies using various cell models have been instrumental in elucidating the pharmacological activities of this compound. The compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. nih.govmdpi.commdpi.commdpi.comresearchgate.net These investigations have revealed that this compound can induce apoptosis, modulate key signaling pathways, and generate oxidative stress, ultimately leading to cancer cell death. nih.govmdpi.commdpi.comnih.govresearchgate.netnih.govnih.gov
Antiproliferative and Cytotoxic Activities in Various Cancer Cell Lines (e.g., HCC, Prostate, Colorectal)
This compound has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. In hepatocellular carcinoma (HCC), this compound has been identified as a major cytotoxic compound, with studies showing its ability to inhibit the proliferation of HepG2, Huh7, SK-Hep1, and SNU475 cells. mdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound was determined to be 15.27 ± 1.84 µM in Huh7 cells and 26.50 ± 6.07 µM in HepG2 cells. mdpi.com In prostate cancer, this compound has been shown to inhibit the viability of PC-3 and LNCaP cells in a dose- and time-dependent manner. nih.govmdpi.comnih.gov Furthermore, this compound exhibits cytotoxic effects on several colorectal cancer (CRC) cell lines, including SW480, HT29, RKO, and DLD-1. researchgate.net
Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value |
| Huh7 | Hepatocellular Carcinoma | Inhibition of proliferation | 15.27 ± 1.84 µM |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation | 26.50 ± 6.07 µM |
| SK-Hep1 | Hepatocellular Carcinoma | Inhibition of proliferation | Not specified |
| SNU475 | Hepatocellular Carcinoma | Inhibition of proliferation | Not specified |
| PC-3 | Prostate Cancer | Inhibition of cell viability | Not specified |
| LNCaP | Prostate Cancer | Inhibition of cell viability | Not specified |
| SW480 | Colorectal Cancer | Cytotoxic effect | Not specified |
| HT29 | Colorectal Cancer | Cytotoxic effect | Not specified |
| RKO | Colorectal Cancer | Cytotoxic effect | Not specified |
| DLD-1 | Colorectal Cancer | Cytotoxic effect | Not specified |
Apoptosis Induction and Related Biochemical Events (e.g., Caspase Activation, PARP Cleavage)
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. In hepatocellular carcinoma (HCC) cells, this compound treatment leads to an increased expression of cleaved poly (ADP-ribose) polymerase (PARP) and an increase in the sub-G1 phase of the cell cycle, both of which are indicative of apoptosis. mdpi.comnih.govresearchgate.net Further evidence of apoptosis includes increased Annexin V binding and positive TUNEL staining. mdpi.comnih.govresearchgate.net In these cells, while cleavage of PARP is significantly increased, the cleavage of caspase-3 is not consistently observed. mdpi.comresearchgate.net
In prostate cancer cells, this compound induces both early and late-stage apoptosis in a dose-dependent manner. nih.govmdpi.comresearchgate.netnih.gov This is accompanied by the suppression of pro-caspase-3 and increased cleavage of PARP. nih.govmdpi.comresearchgate.net In colorectal cancer cells, this compound promotes apoptosis through the activation of caspase-3 and -9. nih.gov Additionally, in human keratinocytes, this compound has been shown to prevent hydrogen peroxide-induced apoptosis by decreasing the activation of caspase-9 and caspase-3. nih.gov
The induction of apoptosis by this compound is a well-documented phenomenon across various cell types, characterized by the activation of caspases and the cleavage of PARP, ultimately leading to programmed cell death. nih.govmdpi.commdpi.comnih.govnih.govresearchgate.netnih.govnih.govumc.cl
Cell Cycle Arrest Mechanisms
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G0/G1 phase. nih.govresearchgate.netnih.gov This arrest is a critical mechanism for controlling tumor growth.
In human hepatocellular carcinoma (HCC) cells, specifically the Huh7 cell line, this compound treatment leads to a significant increase in the proportion of cells in the G0/G1 phase. nih.govresearchgate.net This effect is dose- and time-dependent. nih.gov The molecular mechanism behind this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. nih.govnih.gov this compound down-regulates the expression of cyclin D1, cyclin E, and cyclin-dependent kinase 6 (CDK6), which are crucial for the G1/S phase transition. nih.govresearchgate.net Concurrently, it up-regulates the expression of the tumor suppressor proteins p53 and p21. nih.govresearchgate.netnih.gov The activation of the p53/p21 axis is a central event in this compound-induced cell cycle arrest. nih.govresearchgate.net
Furthermore, the AMP-activated protein kinase (AMPK) signaling pathway plays a pivotal role in these processes. nih.govresearchgate.netresearchgate.net this compound treatment increases the phosphorylation of AMPK, leading to the activation of this pathway. nih.govnih.gov Inhibition of AMPK has been shown to attenuate the this compound-induced up-regulation of p53, confirming the link between AMPK activation and the p53-mediated cell cycle arrest. nih.govnih.gov This induction of G0/G1 phase arrest ultimately contributes to the inhibition of cancer cell proliferation and can also lead to cellular senescence, an irreversible state of cell cycle arrest. nih.govresearchgate.net
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Huh7 Cells
| Protein | Effect of this compound Treatment | Role in Cell Cycle |
| Cyclin D1 | Down-regulation nih.govresearchgate.net | Promotes G1/S transition |
| Cyclin E | Down-regulation nih.gov | Promotes G1/S transition |
| CDK6 | Down-regulation nih.govresearchgate.net | Promotes G1/S transition |
| p53 | Up-regulation nih.govresearchgate.netnih.gov | Tumor suppressor, induces cell cycle arrest |
| p21 | Up-regulation nih.govresearchgate.netnih.gov | Cyclin-dependent kinase inhibitor, enforces G1 arrest |
| p-AMPK | Increased phosphorylation nih.govnih.gov | Activates AMPK pathway, upstream of p53 |
Autophagy Modulation and Its Crosstalk with Apoptosis
This compound's influence on programmed cell death pathways is complex, involving an intricate interplay between autophagy and apoptosis. nih.govresearchgate.net In human prostate cancer cells, this compound has been observed to induce both apoptosis (programmed cell death) and autophagy. nih.govresearchgate.net
Interestingly, the induced autophagy appears to have a cytoprotective role, acting as a resistance mechanism against apoptosis. nih.govresearchgate.net This is evidenced by the finding that inhibition of autophagy, using inhibitors like 3-methyladenine (B1666300) (3-MA), enhances this compound-induced apoptosis. nih.gov This suggests that cancer cells may utilize autophagy as a survival strategy to counteract the cytotoxic effects of this compound.
The crosstalk between these two pathways is mediated, at least in part, by reactive oxygen species (ROS) and the AMPK signaling pathway. nih.gov this compound treatment increases the cellular levels of ROS. nih.govresearchgate.net The generation of ROS is linked to the activation of AMPK, which is a key regulator of autophagy. nih.gov Scavenging ROS with antioxidants like N-acetyl-L-cysteine (NAC) was found to attenuate this compound-mediated ROS production and inhibit the activation of AMPK, consequently reducing autophagy. nih.govresearchgate.net
Furthermore, the inactivation of AMPK with an inhibitor (Compound C) was shown to decrease this compound-induced autophagy and, conversely, enhance apoptosis. nih.gov This highlights the central role of the ROS-AMPK axis in mediating the balance between cytoprotective autophagy and apoptosis in response to this compound treatment in prostate cancer cells. nih.gov
Inhibition of Cell Migration and Invasion
Beyond its effects on cell proliferation, this compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are critical processes in tumor metastasis. researchgate.net Studies on nasopharyngeal carcinoma (NPC) cells have shown that this compound significantly impedes their migratory and invasive capabilities. researchgate.net
The underlying mechanism for this inhibition is linked to the activation of the AMPK-dependent signaling pathway. researchgate.net Activation of AMPK by this compound leads to the downregulation of the mTOR signaling pathway and COX-2 protein levels, both of which are implicated in promoting cell migration and invasion. researchgate.net This suggests that this compound's anti-metastatic potential is mediated through its ability to modulate key signaling pathways that control cell motility.
Modulation of Metabolic Reprogramming
Cancer cells often exhibit altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. researchgate.net this compound has been found to counteract this metabolic reprogramming in colorectal cancer (CRC) cells. researchgate.netnih.gov
The primary mechanism involves the inhibition of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme that promotes aerobic glycolysis by inactivating the pyruvate dehydrogenase (PDH) complex. researchgate.netnih.gov Computational and biochemical studies have shown that this compound directly binds to PDK1, preventing its interaction with the PDH complex. researchgate.netnih.gov
This inhibition of PDK1 activity leads to a metabolic switch from glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). researchgate.net As a result, lactate production is decreased, while oxygen consumption increases. researchgate.netnih.gov This metabolic shift also leads to an increase in mitochondrial ROS levels and mitochondrial damage, ultimately triggering apoptotic cell death. researchgate.net By targeting the metabolic plasticity of cancer cells, this compound presents a novel approach to cancer therapy.
Table 2: Impact of this compound on Metabolic Parameters in Colorectal Cancer Cells
| Metabolic Parameter | Effect of this compound Treatment | Consequence |
| PDK1 Activity | Inhibition researchgate.netnih.gov | Reduced glycolysis |
| Lactate Production | Decreased researchgate.netnih.gov | Shift away from fermentation |
| Oxygen Consumption | Increased researchgate.netnih.gov | Increased OXPHOS |
| Mitochondrial ROS | Increased researchgate.net | Induction of apoptosis |
Anti-inflammatory Activities in Cellular Models
This compound exhibits potent anti-inflammatory properties in various cellular models, primarily in macrophages. nih.govcolab.ws In Toll-like receptor (TLR) ligand-stimulated RAW 264.7 macrophages and lipopolysaccharide (LPS)-stimulated Kupffer cells, this compound pretreatment has been shown to inhibit the production of nitric oxide (NO) and decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govcolab.ws It also reduces the secretion of pro-inflammatory cytokines. nih.govcolab.ws
The molecular mechanism underlying these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govbmbreports.org this compound inhibits the phosphorylation of IKKα/β and the degradation of IκBα, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB. nih.govcolab.ws Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. nih.gov
Antioxidant Activities in Cellular Systems
This compound demonstrates significant antioxidant activity in cellular systems, which is closely linked to its anti-inflammatory effects. nih.govresearchgate.net A key mechanism of its antioxidant action is the activation of the Nrf2 signaling pathway. nih.gov In macrophages, this compound promotes the phosphorylation of Nrf2, leading to an increased expression of antioxidant genes. nih.govcolab.ws This activation helps to attenuate the production of hydrogen peroxide (H₂O₂) stimulated by LPS. nih.gov
In human keratinocytes, this compound has been shown to protect against hydrogen peroxide-induced oxidative stress by activating the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.net This protective effect includes the reduction of ROS production and the prevention of DNA damage. researchgate.netmdpi.com The ability of this compound to bolster the cellular antioxidant defense system highlights its potential in mitigating oxidative stress-related cellular damage.
Antimicrobial Activities (Bacterial, Fungal, Viral) in Culture
This compound has demonstrated antimicrobial activity against certain microorganisms in culture. researchgate.netfrontiersin.org Specifically, it has shown strong antifungal activity against Malassezia obtusa, a microbe associated with dandruff. researchgate.net The antifungal effect of this compound A was observed to be dose-dependent. researchgate.net
In terms of antibacterial activity, this compound A has exhibited moderate inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. frontiersin.org However, it did not show activity against the Gram-negative bacterium Acinetobacter baumannii. frontiersin.org Further research is needed to fully characterize the spectrum and mechanisms of this compound's antimicrobial properties.
In Vivo Pharmacological Studies in Non-Human Animal Models
In vivo studies using non-human animal models have provided significant insights into the pharmacological activities of this compound, particularly its anti-cancer effects. These studies utilize models like xenografts, where human cancer cells are implanted into immunodeficient mice, and allografts, which involve transplanting cancer cells into mice of the same species. researchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netbmbreports.orgmdpi.comdntb.gov.uaresearchgate.netmdpi.com
Efficacy in Xenograft and Allograft Tumor Models (e.g., Nude Mice Models)
This compound A (HsA) has consistently demonstrated anti-tumor efficacy in various xenograft models using nude mice. researchgate.netnih.govnih.govnih.govresearchgate.netbmbreports.orgmdpi.comdntb.gov.uaresearchgate.net For instance, in hepatocellular carcinoma (HCC) xenograft models established by subcutaneously inoculating Huh7 cells, oral administration of HsA led to a significant reduction in tumor growth. nih.govnih.govmdpi.com Similarly, in prostate cancer xenograft models using PC-3 cells, HsA treatment delayed tumor growth. mdpi.com
The anti-tumor activity of HsA has also been observed in a colorectal cancer allograft model. In BALB/c mice bearing CT26 colorectal cancer cells, HsA treatment reduced tumor growth. researchgate.net These studies highlight the potential of HsA as an anti-cancer agent across different tumor types. The use of immunodeficient mice, such as nude mice which lack T cells, is common for these xenograft studies as it prevents the rejection of human tumor cells. mdpi.comscielo.org.pe
Pharmacodynamic Biomarker Analysis in Animal Tissues
Pharmacodynamic studies in animal models have revealed the molecular mechanisms underlying this compound A's (HsA) anti-tumor effects. A key finding is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In hepatocellular carcinoma (HCC) models, HsA was found to dephosphorylate STAT3 at the Y705 residue, thereby inhibiting its transactivation. nih.govresearchgate.net
Another significant mechanism is the activation of AMP-activated protein kinase (AMPK). In HCC xenografts, HsA treatment led to increased phosphorylation of AMPK. nih.govnih.govmdpi.com This activation is linked to the induction of apoptosis and cell cycle arrest. nih.govnih.gov Furthermore, HsA has been identified as an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1) in colorectal cancer models. By binding to PDK1, HsA prevents its interaction with the E2 subunit of the pyruvate dehydrogenase complex, leading to a shift from glycolysis to oxidative phosphorylation and subsequent apoptosis. mdpi.comresearchgate.net
Analysis of tumor tissues from treated animals often includes the assessment of proliferation markers like Ki-67. In various xenograft models, including nasopharyngeal carcinoma and prostate cancer, treatment with agents that have similar mechanisms to HsA resulted in reduced Ki-67 expression, indicating an inhibition of cell proliferation. frontiersin.orgaging-us.comtandfonline.comnih.gov
Table 1: Summary of Pharmacodynamic Biomarker Analysis of this compound A in Animal Tissues
| Biomarker | Cancer Model | Effect of this compound A | Reference |
| p-STAT3 (Y705) | Hepatocellular Carcinoma | Decreased | nih.govresearchgate.net |
| p-AMPK | Hepatocellular Carcinoma | Increased | nih.govnih.govmdpi.com |
| PDK1 activity | Colorectal Cancer | Inhibited | mdpi.comresearchgate.net |
| Ki-67 | Nasopharyngeal Carcinoma, Prostate Cancer (similar agents) | Decreased | frontiersin.orgtandfonline.comnih.gov |
| p-Akt | Hepatocellular Carcinoma | Decreased | mdpi.com |
| p-p65 (NF-κB) | Hepatocellular Carcinoma | Decreased | mdpi.com |
Histopathological and Morphological Assessments in Animal Models
Histopathological examinations of tumor tissues from animal models treated with this compound A (HsA) and other anti-cancer agents provide visual confirmation of their therapeutic effects. In studies on nasopharyngeal carcinoma xenografts treated with compounds that induce apoptosis, Hematoxylin and Eosin (H&E) staining revealed increased tumor tissue necrosis compared to control groups. frontiersin.org The tumor cells in the control group were densely arranged with large nuclei, while the treated groups showed a looser arrangement and signs of cell death. frontiersin.org
Morphological assessments often show that neoplastic tissues lose the differentiated features of their tissue of origin. veteriankey.com In xenograft models, successful tumor growth is characterized by the formation of solid tumors with distinct cellular morphology. elkbiotech.com Following treatment with effective anti-cancer agents, changes such as nuclear condensation and fragmentation, characteristic of apoptosis, are observed. tandfonline.com For example, in prostate cancer xenografts, combination treatments that induce apoptosis resulted in extensive nuclear condensation and fragmentation in the tumor tissue. tandfonline.com These morphological changes, along with the reduction in tumor size and weight, provide strong evidence for the anti-tumor activity of the tested compounds in vivo. frontiersin.orgtandfonline.com
Structure Activity Relationships Sar and Computational Modeling of Hemistepsin
Identification of Pharmacophoric Elements and Key Functional Groups
Hemistepsin belongs to the guaianolide subclass of sesquiterpene lactones, a group of secondary metabolites characterized by a core three-isoprenoid structure. bmbreports.org The pharmacophoric elements of this compound, which are the essential features required for its biological activity, are centered on its distinct arrangement of functional groups.
The most critical functional group is the α-methylene-γ-lactone moiety. bmbreports.org This feature is a common pharmacophore in many biologically active sesquiterpene lactones and is known to be a reactive site. It can undergo a Michael-type addition reaction with nucleophilic residues, such as the thiol groups of cysteine residues in proteins, allowing it to form covalent bonds with its biological targets. bmbreports.org
Other key functional groups that contribute to this compound's pharmacological profile include:
Hydroxyl (–OH) groups: These groups can participate in hydrogen bonding with target proteins, influencing binding affinity and specificity. solubilityofthings.com
Carbonyl (C=O) groups: The carbonyl group within the lactone ring and potentially elsewhere on the scaffold is a key site for interactions. solubilityofthings.com
The spatial arrangement of these groups on the rigid guaianolide skeleton defines the specific pharmacophore responsible for its observed activities, from anticancer to anti-inflammatory effects. mdpi.comcolab.ws
Impact of Structural Modifications on Biological Efficacy and Selectivity
While extensive libraries of synthetic this compound analogs have not been widely reported, the study of natural analogs like this compound A and this compound B provides insight into the impact of structural modifications. researchgate.net The subtle differences between these natural compounds, such as the nature of the ester group, can lead to variations in their biological potency and selectivity.
Generally, for sesquiterpene lactones, structural modifications can have a profound impact:
Modification of the α-methylene-γ-lactone: Saturation of the exocyclic double bond typically leads to a significant decrease or complete loss of activity, underscoring its role as a primary site for covalent interaction with target enzymes or proteins.
Changes in Hydroxylation Patterns: The number and position of hydroxyl groups affect the molecule's solubility and its ability to form hydrogen bonds within a target's binding pocket. Altering these can change the compound's selectivity and efficacy.
Alteration of the Ester Group: The ester side chain can influence pharmacokinetic properties and can also be involved in specific interactions with the target, thereby affecting biological efficacy.
The steroidal skeleton of natural products serves as a framework where even simple substitutions can significantly alter bioactivity. x-mol.net Therefore, synthetic modifications to the this compound scaffold represent a promising avenue for developing analogs with enhanced potency and improved selectivity for specific therapeutic targets.
Stereochemical Influence on Pharmacological Profiles
Chirality and stereochemistry are fundamental to the biological activity of natural products, as biological systems, particularly enzymes and receptors, are themselves chiral. libretexts.org this compound possesses multiple chiral centers, meaning its three-dimensional structure is highly specific. Proteins are exquisitely sensitive to the stereochemistry of their ligands, and thus, different stereoisomers of a compound can have vastly different pharmacological profiles. libretexts.org
Although specific studies comparing the various stereoisomers of this compound are not detailed in the available literature, established principles of pharmacology suggest that its biological activity is stereospecific. The precise spatial orientation of its functional groups is critical for fitting into the binding sites of its target proteins. An enantiomer or diastereomer of the natural form of this compound would present these functional groups in a different orientation, likely leading to a weaker interaction or an inability to bind to the target altogether, resulting in reduced or altered biological activity. nih.gov This high degree of stereospecificity is a hallmark of how natural products interact with biological targets. libretexts.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent and selective molecules. nih.gov
For this compound, a QSAR study would involve:
Generating a dataset: A series of this compound analogs with varied structural modifications would be synthesized and their biological activity against a specific target (e.g., an enzyme or cell line) would be measured.
Calculating Descriptors: For each analog, a wide range of physicochemical properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), would be calculated.
Model Building: Using machine learning or statistical methods, a mathematical model would be created that finds the best correlation between the calculated descriptors and the observed biological activity. nih.govnih.gov
Currently, dedicated QSAR models for a series of this compound analogs are not prominently featured in published research. However, the development of such models would be a logical next step in the rational design of novel therapeutics based on the this compound scaffold, potentially accelerating the discovery of new drug candidates. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like this compound, and its protein target at an atomic level.
Several studies have successfully used these techniques to elucidate this compound's mechanism of action. Computational simulations and subsequent biochemical assays have shown that this compound A (HsA) directly binds to the lipoamide-binding site of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1). nih.govresearchgate.net This binding inhibits the interaction between PDK1 and the E2 subunit of the pyruvate dehydrogenase (PDH) complex, which is a key event in cancer metabolism. nih.govresearchgate.net MD simulations can further be used to assess the stability of this binding over time, as has been done for other PDK1 inhibitors. nih.gov
In a different context, molecular docking studies were used to evaluate the potential of this compound as an antibacterial agent. It was docked against the Internalin A (InlA) protein of Listeria monocytogenes, showing a favorable binding affinity. semanticscholar.orgnih.gov These computational findings provide a strong basis for further experimental validation and highlight the versatility of this compound in interacting with diverse protein targets.
| Compound | Protein Target | Docking Score (kcal/mol) | Biological Implication | Citation(s) |
| This compound A | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Not explicitly stated, but binding confirmed | Inhibition of PDK1 activity, suppression of cancer cell metabolism | mdpi.com, nih.gov, researchgate.net |
| This compound | Internalin A (of Listeria monocytogenes) | -8.7 | Potential antibacterial activity | nih.gov |
| AAZ2 (PDK1 inhibitor) | Pyruvate Dehydrogenase Kinase 1 (PDK1) | -6.61 | Inhibition of PDK1, for comparison | nih.gov |
| DCA (PDK1 inhibitor) | Pyruvate Dehydrogenase Kinase 1 (PDK1) | -5.15 | Inhibition of PDK1, for comparison | nih.gov |
Chemoinformatic Approaches for Scaffold Prioritization and Library Design
Chemoinformatics provides the tools and techniques to organize, analyze, and utilize vast amounts of chemical and biological data to accelerate drug discovery. For a natural product like this compound, these approaches are invaluable for placing its scaffold in the broader context of known bioactive molecules and for designing new potential drugs.
The guaianolide scaffold of this compound is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. Chemoinformatic databases, such as COCONUT, catalog natural products like this compound and use computational methods like high-throughput virtual screening to predict their interactions with a wide range of protein targets. naturalproducts.net
This information can be used for:
Scaffold Prioritization: By analyzing the known activities associated with the guaianolide scaffold, researchers can prioritize it for specific disease areas.
Library Design: The this compound structure can serve as a starting point for designing a combinatorial library of new analogs. Chemoinformatic tools can help ensure the designed molecules have drug-like properties and chemical diversity, increasing the chances of finding hits with improved activity or novel functions.
Network Pharmacology Analysis of this compound Targets and Pathways
Network pharmacology moves beyond the "one drug, one target" paradigm to provide a systems-level understanding of how a compound exerts its effects. nih.gov It integrates data on drug-target interactions, protein-protein interaction networks, and biological pathways to map the complex web of effects a drug has within a cell. nih.gov
This compound is an ideal candidate for network pharmacology analysis because it is known to interact with multiple targets and modulate several key signaling pathways. Research has identified its direct or indirect effects on:
Pyruvate Dehydrogenase Kinase 1 (PDK1): A key regulator of cellular metabolism. nih.govresearchgate.net
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell survival and proliferation. researchgate.netmdpi.com
Nuclear Factor-κB (NF-κB): A central regulator of inflammation. colab.ws
Nuclear factor erythroid 2-related factor 2 (Nrf2): The master regulator of the antioxidant response. colab.ws
AMP-activated protein kinase (AMPK): A key cellular energy sensor that regulates metabolism and cell growth. mdpi.comnih.gov
A network pharmacology approach would construct a network of these targets and their downstream effectors to visualize how this compound's influence propagates through cellular systems. This can help to explain its diverse pharmacological effects, such as its anti-inflammatory, anti-cancer, and hepatoprotective activities, and could potentially uncover new therapeutic applications. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Hemistepsin Research
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These methods are fundamental for isolating Hemistepsin from its natural sources and for quantifying it in experimental samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. notes.ioriss.kr It offers high resolution and sensitivity for separating, identifying, and quantifying the compound. phcog.com In a typical HPLC setup, a sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. nih.gov
Research studies utilize specific HPLC methods to achieve efficient separation of this compound from other components in an extract or a reaction mixture. mdpi.comnih.gov The choice of the stationary phase (column) and mobile phase is critical. Reversed-phase columns, such as the C18, are commonly employed for separating moderately polar compounds like this compound. mdpi.comsemanticscholar.org The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with additives like formic acid to improve peak shape and resolution. mdpi.comnih.gov A Diode Array Detector (DAD) is frequently used, allowing for the monitoring of absorbance at multiple wavelengths, which aids in both quantification and peak purity assessment. mdpi.com
Table 1: Examples of HPLC Conditions for Sesquiterpene Lactone Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Instrument | Ultimate 3000 | Agilent 1100 Series |
| Column | ODS Hypersyl C18 (250 mm × 4.6 mm, 5 µm) mdpi.com | Capcell Pak® C18 (4.6 × 250 mm, 5 µm) semanticscholar.org |
| Mobile Phase | A: Water/formic acid (99.9:0.1 v/v)B: Methanol mdpi.com | 0.1% (v/v) phosphoric acid in water and acetonitrile semanticscholar.org |
| Elution | Gradient: 5% B to 100% B in 40 min mdpi.com | Isocratic or Gradient (details vary) |
| Flow Rate | 1.0 mL/min mdpi.com | Not specified |
| Column Temp. | 35 °C mdpi.com | 40 °C semanticscholar.org |
| Detection | UV/Vis Diode Array (200–400 nm) mdpi.com | Diode Array Detector semanticscholar.org |
This table presents typical parameters and does not represent a direct comparison of methods for this compound itself but for related compounds, illustrating common practices.
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile substances in the gas phase. libretexts.orgdrawellanalytical.com In GC, a sample is vaporized and carried by an inert mobile phase gas (such as helium or nitrogen) through a column containing a stationary phase. libretexts.orgyoutube.com Separation occurs based on the differential partitioning of compounds between the two phases. drawellanalytical.com
The application of GC for the direct analysis of this compound is not commonly reported in the literature. Sesquiterpene lactones are generally non-volatile and may be thermally unstable, making them unsuitable for direct GC analysis which requires vaporization at high temperatures. However, GC could potentially be employed if the this compound molecule is first chemically modified through a process called derivatization. This process would convert the non-volatile this compound into a more volatile derivative that can travel through the GC column. Despite this possibility, HPLC-based methods remain the predominant choice for this compound analysis due to their direct applicability without the need for derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry (MS). wikipedia.orgnih.gov This combination provides a powerful tool for the analysis of compounds in complex mixtures, such as biological and environmental samples. wikipedia.orgnih.gov The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. wikipedia.org The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and structural clues. nih.gov
For this compound research, LC-MS is invaluable for several reasons:
Unambiguous Identification: It can confirm the identity of this compound in a sample by providing its precise molecular weight.
High Sensitivity and Selectivity: LC-MS can detect and quantify this compound at very low concentrations, even within complex biological matrices like plasma or cell extracts. nih.govpeerj.com
Metabolite Identification: The technique is crucial for in vitro and in vivo drug metabolism studies, allowing for the detection and identification of metabolites of this compound. nih.gov
The synergistic nature of this technique makes it superior for many applications where complete chromatographic separation is difficult, as the mass spectrometer can distinguish between co-eluting compounds based on their different masses. wikipedia.org
Table 2: Principles and Applications of LC-MS in Compound Analysis
| Feature | Description | Relevance to this compound Research |
|---|---|---|
| Principle | Combines physical separation by LC with mass analysis by MS. wikipedia.org | Allows for separation from complex matrices and subsequent identification. |
| Sensitivity | Capable of detecting compounds at very low levels (picogram to femtogram). wikipedia.org | Essential for quantifying this compound in biological samples where concentrations are low. |
| Selectivity | MS can selectively monitor for a specific mass-to-charge ratio, reducing interferences. wikipedia.org | Provides reliable quantification without interference from other sample components. |
| Identification | Provides molecular weight data, confirming the identity of the analyte. nih.gov | Confirms the presence of this compound and can help in identifying unknown metabolites. |
Gas Chromatography (GC)
Spectroscopic Methods for Mechanistic Elucidation and Interaction Studies
Spectroscopic methods are used to study the interaction of electromagnetic radiation with matter. They are pivotal in understanding the structural features of this compound and how it interacts with biological targets at a molecular level.
Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. dovepress.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique is based on the principle that molecules absorb specific frequencies of infrared light that are characteristic of their structure and the vibrational transitions of their covalent bonds. dovepress.comnih.gov
In the context of this compound research, FTIR spectroscopy can be applied to:
Structural Confirmation: Confirm the presence of key functional groups in the this compound molecule, such as the carbonyl (C=O) of the lactone ring, hydroxyl (-OH) groups, and carbon-carbon double bonds (C=C). The absorption bands in the FTIR spectrum serve as a molecular fingerprint. rsc.orgmdpi.com
Mechanistic Studies: By comparing the FTIR spectrum of free this compound with that of this compound bound to a biological target (e.g., a protein or enzyme), researchers can identify which functional groups are involved in the binding interaction. researchgate.net Shifts in the position or intensity of specific absorption bands can indicate their participation in hydrogen bonding or other interactions, providing insight into the binding mode and mechanism of action. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. springernature.com It is a powerful and widely used method for studying the interactions between small molecules and macromolecules, such as proteins or nucleic acids. nih.govnih.gov The principle relies on the fact that molecules containing chromophores (light-absorbing groups) will absorb light at specific wavelengths.
When a small molecule like this compound binds to a target protein, the environment around its chromophore changes, which can lead to alterations in the UV-Vis absorption spectrum. sciforschenonline.org These changes can manifest as:
A shift in the wavelength of maximum absorbance (λmax).
An increase (hyperchromism) or decrease (hypochromism) in absorbance intensity.
By systematically titrating a solution of the target molecule with increasing concentrations of this compound and monitoring these spectral changes, researchers can determine key thermodynamic parameters of the binding event, such as the binding constant (Ka). springernature.comnih.gov This provides quantitative information about the affinity and stability of the this compound-target complex, which is crucial for understanding its biological function. nih.gov
Table 3: Principles of UV-Vis Spectroscopy for Binding Analysis
| Parameter | Description | Information Gained |
|---|---|---|
| Spectral Shift | Change in the wavelength of maximum absorbance (λmax) upon binding. | Indicates a change in the electronic environment of the chromophore, confirming interaction. |
| Absorbance Change | Increase (hyperchromism) or decrease (hypochromism) in absorbance at λmax. sciforschenonline.org | Suggests conformational changes or interaction of the chromophore with the binding site. |
| Binding Constant (Ka) | Calculated from the changes in absorbance as a function of ligand concentration. springernature.com | Quantifies the affinity of this compound for its target molecule. |
| Stoichiometry | Determined by methods like Job's plot, analyzing absorbance at different molar ratios. | Reveals the ratio in which this compound and its target molecule bind. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Bioanalytical Methods for Detection and Quantification in Biological Matrices (Non-Human)
The direct quantification of this compound in non-human biological matrices using validated bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) is not extensively documented in publicly available scientific literature. Research has instead concentrated on quantifying the downstream biological and physiological effects of the compound in various non-human in vitro and in vivo models. These studies utilize a range of analytical techniques to measure changes in cell viability, protein expression, and other biomarkers to elucidate this compound's mechanism of action.
For instance, in studies involving cancer cell lines, the cytotoxic effects of this compound have been assessed using the Crystal Violet (CV) assay to determine the percentage of cell survival after exposure. frontiersin.orgunivie.ac.at In a study on murine and human cell lines, fractions of a plant extract containing this compound were evaluated for their cytotoxic activity, with the most active fractions being selected for further isolation of the compound. frontiersin.orgunivie.ac.at
In vivo animal models, primarily using mice, have been employed to understand the effects of this compound on specific disease pathways. One study reported that this compound A (HsA) could suppress the growth of colorectal cancer. nih.gov In this research, while the compound was administered to mice, the analysis focused on its biological impact within the tumor tissue rather than its concentration. nih.gov Specifically, Western blot analysis was used to measure the phosphorylation status of the pyruvate (B1213749) dehydrogenase (PDH) complex, demonstrating that HsA inhibits pyruvate dehydrogenase kinase (PDK) activity in tumor tissues. nih.gov Similarly, the impact of this compound A on apoptosis in colorectal cancer cells was evaluated by observing the activation of caspase-3 and -9. nih.gov
The following table summarizes the bioanalytical methods used to measure the effects of this compound in non-human biological matrices.
| Analytical Technique | Biological Matrix | Analyte(s) Measured / Endpoint | Research Context/Finding | Citation |
|---|---|---|---|---|
| Crystal Violet (CV) Assay | Murine melanoma (B16F10), murine fibrosarcoma (FsaR), human colon carcinoma (Caco-2), human breast carcinoma (MCF-7), murine squamous cell carcinoma (SCCVII) cell lines | Cell survival percentage | To assess the cytotoxic activity of isolated sesquiterpene lactones, including this compound A, on various tumor cell lines. | frontiersin.orgunivie.ac.at |
| Western Blot Analysis | Colorectal cancer tumor tissue (from BALB/c mice) | Phosphorylation of PDHA1; Activation of caspase-9 and caspase-3 | To demonstrate that this compound A inhibits PDK1 activity and induces apoptosis in an in vivo cancer model. | nih.gov |
| Biochemical Assays | Colorectal cancer cells | Lactate (B86563) production; Oxygen consumption; Mitochondrial ROS levels | To show that this compound A inhibition of PDK1 leads to a decrease in glycolysis and an increase in mitochondrial respiration and oxidative stress. | nih.gov |
| Chromatography (Silica gel, Sephadex LH-20) & TLC | Ethanol extract of Centaurea ragusina L. | Isolation and purification of this compound A | To isolate this compound A from plant material for subsequent biological activity screening. | frontiersin.orgunivie.ac.at |
Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation
Specific studies applying isotopic labeling strategies directly to this compound for metabolic tracing and pathway elucidation are not found in the reviewed scientific literature. However, this methodology represents a powerful approach for understanding the metabolic fate of natural products in biological systems.
Isotopic labeling involves the incorporation of stable (e.g., ¹³C, ²H, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H) isotopes into the chemical structure of a compound. mdpi.comslideshare.net This "labeled" compound can then be introduced into a biological system, such as cell cultures or animal models. liverpool.ac.uk Analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can track the tracer and its metabolites. slideshare.netnih.gov This allows researchers to follow the compound through various metabolic pathways, identify the chemical structures of its breakdown products, and quantify the activity (flux) of specific biochemical routes. mdpi.comnih.govspringernature.com
A pertinent example of this strategy can be seen in studies of other sesquiterpenes. Research on snapdragon flowers, which emit both monoterpenes and the sesquiterpene nerolidol, utilized stable isotope-labeled precursors to trace their biosynthetic origins. pnas.org By supplying cut flowers with 1-deoxy-[5,5-²H₂]-d-xylulose (a precursor for the plastidial MEP pathway) and [2,2-²H₂]-mevalolactone (a precursor for the cytosolic mevalonate (B85504) pathway), researchers determined the source of the isopentenyl diphosphate (B83284) (IPP) building blocks. pnas.org The results demonstrated that the plastid-localized MEP pathway provided the IPP for both the plastidial monoterpenes and the cytosolic sesquiterpene, revealing a unidirectional transport of IPP from the plastids to the cytosol. pnas.org
This type of investigation highlights how isotopic labeling can unravel complex metabolic networks. Applying a similar strategy to this compound—for example, by synthesizing a ¹³C- or ¹⁴C-labeled version of the molecule—would enable researchers to:
Identify the full range of metabolites produced in vivo and in vitro.
Determine the primary sites of metabolic transformation (e.g., liver, gut microbiota).
Elucidate the specific enzymes and pathways responsible for its biotransformation (e.g., cytochrome P450 oxidation, glutathione (B108866) conjugation).
Quantify its absorption, distribution, metabolism, and excretion (ADME) profile.
Such studies would be invaluable for a comprehensive understanding of this compound's pharmacokinetics and its ultimate fate within a biological system.
Future Research Directions and Emerging Paradigms for Hemistepsin
Exploration of Undiscovered Biological Activities and Therapeutic Potential
While Hemistepsin has demonstrated significant anti-cancer and anti-inflammatory properties, its full spectrum of biological activities remains largely uncharted. bmbreports.org Future research will likely focus on investigating its potential in other therapeutic areas. Given its effects on metabolic pathways, such as the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK1) and the LXRα-SREBP-1c signaling pathway, there is a strong rationale for exploring its utility in metabolic disorders beyond cancer, including nonalcoholic fatty liver disease. bmbreports.orgnih.gov The observed antifungal activity also warrants further investigation to identify the specific fungal species it is effective against and to understand its mechanism of action. bmbreports.org
Moreover, the ability of this compound to modulate key signaling pathways involved in cancer progression, such as NF-κB, Akt, and STAT3, suggests its potential as a broad-spectrum agent against various malignancies. oaepublish.commdpi.com Further studies are needed to evaluate its efficacy in a wider range of cancer cell lines and in vivo models, including those for prostate and hepatocellular carcinoma where it has already shown promise. oaepublish.comresearchgate.net The potential for this compound to overcome drug resistance in cancer is another critical area for future research. oaepublish.com
Development of Novel Synthetic Methodologies for Analog Libraries
To fully explore the therapeutic potential of this compound, the development of novel and efficient synthetic methodologies is crucial. These methods would enable the creation of analog libraries, which are essential for structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of this compound, researchers can identify which functional groups are critical for its biological activity and potentially develop derivatives with improved potency, selectivity, and pharmacokinetic properties.
Modern synthetic strategies such as photoredox catalysis, organic electrosynthesis, and flow chemistry offer promising tools for the efficient and sustainable synthesis of complex natural products and their analogs. laulhegroup.comafjbs.comnih.gov These techniques can facilitate the construction of the guaianolide scaffold of this compound and allow for the introduction of diverse chemical modifications. bmbreports.org The generation of an analog library would not only help in optimizing its therapeutic properties but also in developing chemical probes to investigate its molecular targets. laulhegroup.com
Identification of Unexplored Molecular Targets and Pathways
A key area of future research is the identification of previously unknown molecular targets and signaling pathways affected by this compound. While studies have identified its inhibitory effects on PDK1, STAT3, and the NF-κB and Akt pathways, a comprehensive understanding of its mechanism of action requires a broader investigation. bmbreports.orgnih.govmdpi.com
Computational approaches, such as molecular docking and simulations, can be employed to predict potential binding partners. nih.govresearchgate.net These in silico predictions can then be validated through biochemical and cell-based assays. For instance, this compound has been shown to directly bind to the lipoamide-binding site of PDK1. nih.gov Similar detailed binding studies for other potential targets are necessary. Furthermore, investigating its impact on pathways like the AMPK/mTOR and p53/p21 signaling cascades, which are crucial in cancer cell proliferation and survival, will provide a more complete picture of its anti-cancer effects. dovepress.comnih.govfrontiersin.org
Integration with Systems Biology and Multi-Omics Approaches
To unravel the complex biological effects of this compound, an integrated systems biology approach is essential. numberanalytics.comntnu.edu This involves combining high-throughput experimental data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—with computational modeling. nih.govcrownbio.com
Design and Evaluation of this compound as a Research Tool or Chemical Probe
Beyond its direct therapeutic applications, this compound holds significant potential as a research tool or chemical probe to investigate fundamental biological processes. icr.ac.ukeubopen.org Its specific inhibition of targets like PDK1 makes it a valuable molecule for studying the role of these proteins in health and disease. nih.gov
To be an effective chemical probe, a molecule should be potent, selective, and have a well-characterized mechanism of action. icr.ac.uk Future efforts should focus on thoroughly characterizing the selectivity profile of this compound and its analogs across the kinome and other relevant target classes. The development of a structurally similar but biologically inactive control compound would further enhance its utility as a chemical probe. eubopen.org By using this compound to perturb specific cellular pathways, researchers can gain deeper insights into the complex signaling networks that regulate processes such as cell metabolism, inflammation, and apoptosis. bmbreports.orgnih.gov
Table of Key Research Findings for this compound:
Table of Compounds Mentioned:
Q & A
Q. What molecular mechanisms underlie Hemistepsin A's inhibition of hepatic lipid synthesis?
this compound A (HsA) suppresses liver X receptor alpha (LXRα)-mediated lipidogenesis by targeting key regulatory nodes. Experimental approaches include:
- Luciferase reporter assays to measure LXR response element (LXRE) activity under HsA treatment .
- qPCR to quantify mRNA levels of LXRα and downstream genes (e.g., SREBP-1c) .
- In vivo models (e.g., T0901317-induced hepatic steatosis in mice) to validate lipid accumulation via histopathology and triglyceride assays . Methodological Tip: Use dose-response experiments (e.g., 5–10 μM in vitro; 5–10 mg/kg in vivo) to establish efficacy thresholds .
Q. Which experimental models are optimal for studying this compound A's bioactivity?
- Cell lines : HepG2 and Huh7 for hepatocyte-specific lipid metabolism studies .
- In vivo models : Rodents treated with LXR agonists (e.g., T0901317) to mimic hepatic steatosis .
- Reproducibility : Follow guidelines for detailed experimental protocols, including reagent sources (e.g., Sigma-Aldryl) and statistical methods (e.g., ANOVA with post-hoc tests) .
Q. What key assays validate this compound A's cytotoxicity and therapeutic potential?
- MTT assays to assess cell viability at varying HsA concentrations .
- Lipid droplet quantification via Oil Red O staining or fluorescence microscopy .
- Pharmacokinetic profiling (e.g., HPLC) to measure HsA stability and bioavailability, though current data gaps warrant further study .
Q. How should researchers structure literature reviews on this compound's pharmacological effects?
- Use systematic searches in databases like PubMed/Web of Science with keywords: "this compound A," "LXRα," "hepatic steatosis."
- Critically evaluate conflicting findings (e.g., HsA's dual roles in lipid metabolism vs. inflammation) and prioritize primary sources .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound A's effects across studies?
- Comparative meta-analysis : Aggregate data from independent studies (e.g., HsA's IC50 variability in lipid synthesis inhibition) to identify confounding factors (e.g., cell line heterogeneity) .
- Mechanistic validation : Use CRISPR/Cas9-mediated LXRα knockout models to isolate HsA's target specificity .
Q. What strategies optimize HsA dosage for translational applications?
- Dose-escalation studies in preclinical models to balance efficacy (lipid reduction) and toxicity (e.g., mitochondrial stress) .
- Pharmacodynamic modeling to predict human-equivalent doses, incorporating in vitro-in vivo extrapolation (IVIVE) .
Q. How can multi-omics approaches enhance understanding of HsA's mechanisms?
- Transcriptomics : RNA-seq to identify HsA-modulated pathways beyond lipid metabolism (e.g., oxidative stress).
- Proteomics : SILAC-based quantification of LXRα interactome changes post-HsA treatment .
- Data integration : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public deposition of omics datasets .
Q. What novel hypotheses could extend HsA research beyond hepatic steatosis?
- Hypothesis : HsA modulates gut-liver axis signaling via FXR/PXR nuclear receptors.
- Experimental design : Co-culture hepatocytes with intestinal organoids and profile bile acid metabolites .
Q. How can HsA be integrated into combination therapies for metabolic disorders?
- Synergy screens : Test HsA with statins (e.g., atorvastatin) in hyperlipidemic models, using Chou-Talalay combination indices .
- Resistance monitoring : Long-term dosing in animal models to assess adaptive LXRα pathway activation .
Q. What computational tools predict HsA's off-target effects?
- Molecular docking : Simulate HsA binding to non-LXRα targets (e.g., PPARγ) using AutoDock Vina.
- Network pharmacology : Construct protein interaction networks to identify indirect mediators of HsA activity .
Methodological Guidelines
- Data reproducibility : Document raw data, statistical codes, and instrument calibration logs in supplementary materials .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare reporting .
- Contradiction analysis : Apply qualitative frameworks (e.g., triangulation) to resolve discrepancies between biochemical and phenotypic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
